molecular formula C17H21NO4 B5787788 N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B5787788
M. Wt: 303.35 g/mol
InChI Key: VRJACYSEDJJQFW-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include heating the mixture in dry DMF (dimethylformamide) with triethylamine (TEA) as a base at 70°C. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .

Industrial Production Methods

Industrial production methods for coumarin derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its specific structural modifications, which enhance its biological activity and make it a promising candidate for further research in medicinal chemistry .

Properties

IUPAC Name

N,N-diethyl-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-4-12-9-17(20)22-15-10-13(7-8-14(12)15)21-11-16(19)18(5-2)6-3/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJACYSEDJJQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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